molecular formula C10H11ClO4S2 B067613 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid CAS No. 175137-71-0

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid

Cat. No. B067613
CAS RN: 175137-71-0
M. Wt: 294.8 g/mol
InChI Key: IFJCOWCJLLWCQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid involves multiple steps, including esterification, N-alkylation, and reaction with sulfonic acids. For instance, the N-alkylation of α-amino-(2-chlorophenyl)acetate with 2-thienylethyl p-toluenesulfonate, followed by reaction with (+)-camphor-10-sulfonic acid, is a notable example, showcasing the complexity and specificity of synthesis routes in this domain (Liang et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, has been determined using X-ray diffraction techniques. This provides insights into the conformation, bond lengths, and angles crucial for understanding the chemical behavior of these molecules (Prasanth et al., 2015).

Chemical Reactions and Properties

Reactions involving chlorophenyl sulfonamido groups, such as the synthesis of ethyl [2-(4-chlorobenzenesulfonylamido)-2-cyano-1-ethoxycarbonylmethylsulfanylethenylsulfanyl]acetate, illustrate the reactivity and potential for further chemical modifications of these compounds. This highlights their versatility in chemical synthesis and the potential for creating a wide range of derivatives (Ivanov et al., 2016).

Scientific Research Applications

Synthesis Pathways and Intermediates

  • Clopidogrel Sulfate Synthesis : An improved synthesis pathway for Clopidogrel sulfate involves the use of related compounds. This pathway highlights the importance of 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid derivatives in synthesizing medically significant compounds (Hu Jia-peng, 2012).

  • Antiviral Compound Synthesis : Research on the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides from 4-chlorobenzoic acid, a related compound, demonstrates the potential of similar structures in antiviral drug development (Zhuo Chen et al., 2010).

  • Pummerer Reactions : The Pummerer reactions of 4-(p-Chlorophenyl)thiane 1-Oxides, a compound similar to 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid, are crucial in understanding reaction mechanisms involving sulfur and chlorophenyl groups (S. Ōae et al., 1983).

  • Hydrolytic Transformations : Studies on hydrolytic transformations of compounds with structures similar to 2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid provide insights into chemical reactions essential for pharmaceutical synthesis (E. Rudyakova et al., 2006).

Chemical Synthesis and Catalysis

  • Formazans Synthesis : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, involving similar chemical groups, showcases the relevance of such structures in medicinal chemistry (P. Sah et al., 2014).

  • Sulfonated Graphene as Catalyst : The preparation of sulfonated graphene, using similar sulfonyl groups, for use as a water-tolerant solid acid catalyst, demonstrates the potential application of related compounds in industrial catalysis (J. Ji et al., 2011).

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfonylethylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S2/c11-8-1-3-9(4-2-8)17(14,15)6-5-16-7-10(12)13/h1-4H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJCOWCJLLWCQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCSCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380970
Record name {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Chlorophenyl)sulfonyl]ethyl}thio)acetic acid

CAS RN

175137-71-0
Record name {[2-(4-Chlorobenzene-1-sulfonyl)ethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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